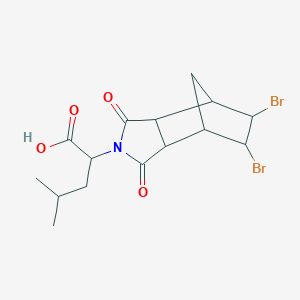![molecular formula C12H13N3O2 B11609796 Isoxazole, 4-[(2-methoxyphenyl)azo]-3,5-dimethyl- CAS No. 30081-92-6](/img/structure/B11609796.png)
Isoxazole, 4-[(2-methoxyphenyl)azo]-3,5-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isoxazole, 4-[(2-methoxyphenyl)azo]-3,5-dimethyl- is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom at adjacent positions. Isoxazole derivatives are known for their wide spectrum of biological activities and therapeutic potential . This particular compound features a 2-methoxyphenyl group attached via an azo linkage to the isoxazole ring, which is further substituted with two methyl groups at positions 3 and 5.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of isoxazole derivatives typically involves cycloisomerization reactions. For instance, AuCl3-catalyzed cycloisomerization of α,β-acetylenic oximes can lead to substituted isoxazoles under moderate reaction conditions . Another method involves the oxidation of propargylamines to oximes followed by CuCl-mediated intramolecular cyclization . Additionally, cycloadditions of copper (I) acetylides to azides and nitrile oxides provide access to disubstituted isoxazoles .
Industrial Production Methods
Industrial production of isoxazole derivatives often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity . These methods include the use of tert-butyl nitrite or isoamyl nitrite for the one-pot synthesis of disubstituted isoxazoles from substituted aldoximes and alkynes .
Analyse Chemischer Reaktionen
Types of Reactions
Isoxazole, 4-[(2-methoxyphenyl)azo]-3,5-dimethyl- can undergo various chemical reactions, including:
Oxidation: Conversion of propargylamines to oximes followed by cyclization.
Reduction: Reduction of nitro groups to amines.
Substitution: Electrophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include AuCl3, CuCl, tert-butyl nitrite, and isoamyl nitrite . Reaction conditions vary depending on the desired product, with some reactions requiring moderate heating and others proceeding at room temperature.
Major Products
The major products formed from these reactions include various substituted isoxazoles, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
Isoxazole derivatives, including Isoxazole, 4-[(2-methoxyphenyl)azo]-3,5-dimethyl-, have a wide range of scientific research applications:
Chemistry: Used as building blocks in organic synthesis and drug discovery.
Biology: Studied for their antimicrobial, antiviral, and anticancer properties.
Medicine: Potential therapeutic agents for conditions such as inflammation, cancer, and neurological disorders.
Industry: Utilized in the development of agrochemicals and materials science.
Wirkmechanismus
The mechanism of action of Isoxazole, 4-[(2-methoxyphenyl)azo]-3,5-dimethyl- involves its interaction with specific molecular targets and pathways. For example, the isoxazole ring can inhibit tyrosine kinases by fixing the orientation of aminocarbonyl and amino groups . This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other isoxazole derivatives such as:
Uniqueness
Isoxazole, 4-[(2-methoxyphenyl)azo]-3,5-dimethyl- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the 2-methoxyphenyl group and azo linkage differentiates it from other isoxazole derivatives, making it a valuable compound for targeted research and applications .
Eigenschaften
CAS-Nummer |
30081-92-6 |
|---|---|
Molekularformel |
C12H13N3O2 |
Molekulargewicht |
231.25 g/mol |
IUPAC-Name |
(3,5-dimethyl-1,2-oxazol-4-yl)-(2-methoxyphenyl)diazene |
InChI |
InChI=1S/C12H13N3O2/c1-8-12(9(2)17-15-8)14-13-10-6-4-5-7-11(10)16-3/h4-7H,1-3H3 |
InChI-Schlüssel |
LGQVBDFWRLUZET-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NO1)C)N=NC2=CC=CC=C2OC |
Löslichkeit |
4.7 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(5-chloro-2-methoxyphenyl)(1H-indol-3-yl)methyl]-1H-indole](/img/structure/B11609713.png)
![10-(1,3-benzodioxol-5-yl)-7-methyl-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B11609722.png)
![(2E)-6-benzyl-2-(2-butoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11609737.png)
![3-[5-(4-fluorophenyl)-1-(2-methylphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B11609746.png)
![7-cyclopentyl-6-imino-13-methyl-2-oxo-N-(prop-2-en-1-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11609764.png)
![(7Z)-3-(3-acetylphenyl)-7-(2-hydroxybenzylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11609768.png)
![3-(Propylsulfanyl)-6-(2,4,5-trimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B11609773.png)
![N-benzyl-7-[(furan-2-yl)methyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11609775.png)
![2-phenoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B11609777.png)
![2-[(E)-2-(3,5-dibromo-4-methoxyphenyl)ethenyl]quinolin-8-ol](/img/structure/B11609779.png)


![3-[(2E)-2-[(5-bromofuran-2-yl)methylidene]-1-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]-N-tert-butylpropanamide](/img/structure/B11609791.png)
![2-({[2-(4-Propanoylpiperazin-1-yl)ethyl]amino}methylidene)-5-(thiophen-2-yl)cyclohexane-1,3-dione](/img/structure/B11609804.png)
